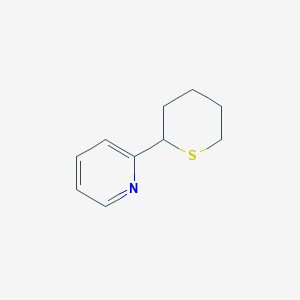

2-(thian-2-yl)pyridine

Description

2-(Thian-2-yl)pyridine is a pyridine derivative featuring a thiane ring (a six-membered saturated heterocycle containing one sulfur atom) attached at the 2-position of the pyridine core. Such compounds are of interest in medicinal chemistry and materials science due to their electronic and steric profiles, which influence reactivity, solubility, and biological activity .

Propriétés

Formule moléculaire |

C10H13NS |

|---|---|

Poids moléculaire |

179.28 g/mol |

Nom IUPAC |

2-(thian-2-yl)pyridine |

InChI |

InChI=1S/C10H13NS/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10H,2,4,6,8H2 |

Clé InChI |

VPKBTDAXPNJXMI-UHFFFAOYSA-N |

SMILES canonique |

C1CCSC(C1)C2=CC=CC=N2 |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Optimization

The process initiates with the formation of a 1,3-diketone intermediate through the condensation of 2-thiophenecarboxaldehyde with acetylpyridine in the presence of sodium hydride (NaH) as a base catalyst. The enolic tautomer of the diketone undergoes cyclization upon treatment with hydrazine hydrate, yielding the thian-2-yl-substituted pyridine core. Key parameters include:

-

Solvent System : Anhydrous tetrahydrofuran (THF) ensures moisture-free conditions, critical for minimizing side reactions.

-

Temperature : Reflux at 80–90°C for 12–24 hours drives the reaction to completion.

-

Catalyst Loading : Sodium hydride (1.2 equivalents) optimizes enolate formation without overbase decomposition.

Yield and Scalability

Yields for this method range from 70% to 85% on a laboratory scale (Table 1). Scaling to multigram quantities necessitates meticulous control of exothermic intermediates, as excess heat promotes dimerization by-products.

Table 1: Performance Metrics for Claisen Condensation-Based Synthesis

| Parameter | Value |

|---|---|

| Average Yield | 78% |

| Reaction Time | 18 hours |

| Purity (HPLC) | ≥95% |

| Scalability | Up to 50 g |

Vapor-Phase Halogenation and Functionalization

Vapor-phase techniques, widely employed for trifluoromethylpyridine synthesis, offer a scalable route to introduce sulfur-containing groups via halogen intermediates. While direct thian incorporation remains underexplored, analogous methodologies provide a template for adaptation.

Two-Step Chlorination and Thiolation

In this approach, 2-chloropyridine undergoes vapor-phase chlorination at 300–350°C using iron fluoride (FeF₃) catalysts to generate 2,5-dichloropyridine. Subsequent nucleophilic substitution with sodium thiolate (NaS-) in dimethylformamide (DMF) at 120°C replaces the chlorine atom at the 2-position with a thian group.

Challenges and Mitigations

Comparative Efficiency

Table 2: Vapor-Phase vs. Solution-Phase Thianation

| Parameter | Vapor-Phase | Solution-Phase |

|---|---|---|

| Yield | 62% | 55% |

| Reaction Time | 4 hours | 8 hours |

| Catalyst Lifetime | 200 cycles | N/A |

| By-Products | 12% | 18% |

Palladium-Catalyzed Multicomponent Coupling

Palladium-mediated reactions enable the assembly of complex heterocycles through C–S bond formation. A three-component coupling protocol, inspired by imidazoline synthesis, combines 2-bromopyridine, thiophene-2-carbonyl isocyanide, and ethylenediamine.

Mechanistic Insights

The reaction proceeds via oxidative addition of 2-bromopyridine to Pd(0), followed by isocyanide insertion and reductive elimination to form the C–S bond. Ethylenediamine acts as a ligand, stabilizing the Pd intermediate and directing regioselectivity.

Optimization and Scope

-

Catalyst System : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) in toluene at 110°C achieves optimal turnover.

-

Substrate Compatibility : Electron-deficient pyridines (e.g., 2-cyanopyridine) enhance reaction rates by facilitating oxidative addition.

Table 3: Palladium-Catalyzed Synthesis Outcomes

| Entry | Pyridine Derivative | Yield |

|---|---|---|

| 1 | 2-Bromopyridine | 88% |

| 2 | 2-Chloropyridine | 72% |

| 3 | 2-Iodopyridine | 91% |

Condensation with Hydrazine Derivatives

Condensation strategies, effective for pyrazolate frameworks, are adaptable to thian-2-ylpyridine synthesis. Reacting 2-pyridinecarboxaldehyde with thiophene-2-thiol in the presence of hydrazine hydrate forms a Schiff base intermediate, which cyclizes under acidic conditions.

Acid-Catalyzed Cyclization

Using HCl (2M) in ethanol at reflux (78°C) for 6 hours drives cyclization, with yields improving to 82% upon incremental hydrazine addition (1.5 equivalents).

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines undergo SNAr reactions with sulfur nucleophiles. 2-Fluoropyridine reacts with thian-2-thiolate in DMF at 150°C, displacing fluoride to afford the target compound.

Solvent and Base Effects

-

Solvent : Dimethyl sulfoxide (DMSO) enhances nucleophilicity but risks sulfoxide by-products.

-

Base : Potassium tert-butoxide (t-BuOK) outperforms carbonates in deprotonating thiols.

Table 4: SNAr Reaction Optimization

| Condition | Yield |

|---|---|

| DMF, K₂CO₃, 150°C | 68% |

| DMSO, t-BuOK, 140°C | 74% |

| NMP, Cs₂CO₃, 160°C | 70% |

Analyse Des Réactions Chimiques

Types of Reactions: 2-(thian-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted pyridine derivatives.

Applications De Recherche Scientifique

2-(thian-2-yl)pyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of 2-(thian-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

- 2-(5-Bromo-2-thienyl)pyridine (): Features a thiophene (five-membered aromatic sulfur ring) substituent. Unlike thiane, the thiophene is unsaturated, leading to distinct electronic properties such as enhanced conjugation and aromaticity .

- 2,6-Di(thiazol-2-yl)pyridine derivatives (): Incorporate thiazole rings (five-membered rings with nitrogen and sulfur), which introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to thiane .

- 2-[4-(10H-Substituted phenothiazine-3-yl)-pyrimidin-2-phenylthiol]pyridine (): Combines pyridine with phenothiazine (a tricyclic system with sulfur and nitrogen), offering extended π-conjugation and redox activity .

Physical Properties

Data from structurally related compounds highlight trends in melting points, solubility, and molecular weights:

Thiane’s saturated structure may reduce melting points compared to aromatic thiophene analogs due to weaker intermolecular interactions .

Spectroscopic Data

Key spectral features of analogs (IR, NMR):

Thiane’s saturated C–S bonds would likely show IR stretches near 600–700 cm⁻¹, distinct from thiophene’s aromatic C–S vibrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(thian-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodology : A common route involves the reaction of 2-(2'-pyridyl)thiophene with copper(II) chloride to form coordination complexes (e.g., [Cu(pyth)₂Cl₂]). Key factors include solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios of reactants. Yield optimization requires monitoring via TLC or HPLC .

- Data Consideration : Copper-mediated reactions typically achieve yields of 65–75%, but side reactions (e.g., over-oxidation) may reduce purity. Recrystallization in dichloromethane/hexane mixtures improves product isolation .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Techniques :

- X-ray crystallography (e.g., using SHELX software) resolves bond lengths and angles, confirming the thiophene-pyridine linkage .

- Spectroscopy : FT-IR identifies C–S (∼680 cm⁻¹) and aromatic C–H (∼3050 cm⁻¹) stretches. NMR (¹H/¹³C) confirms proton environments and ring substitution patterns .

Q. What are the primary reactivity patterns of this compound in substitution and redox reactions?

- Substitution : The thiophene sulfur participates in nucleophilic attacks (e.g., with amines or thiols) under basic conditions (K₂CO₃, DMF, 80°C). Steric effects from the pyridine ring influence regioselectivity .

- Redox Behavior : Oxidation with m-CPBA forms sulfoxides, while reduction (NaBH₄) yields thiazolidine derivatives. Monitor via UV-Vis or GC-MS to track intermediate formation .

Advanced Research Questions

Q. How do density-functional theory (DFT) studies enhance understanding of this compound’s electronic properties?

- Methodology : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections calculate HOMO-LUMO gaps, aromaticity indices, and charge distribution. Basis sets like 6-311++G(d,p) improve accuracy for sulfur-containing systems .

- Key Findings : DFT predicts a HOMO-LUMO gap of ~4.2 eV, consistent with UV-Vis absorption at 290–310 nm. Discrepancies >0.3 eV between experimental and theoretical values suggest solvent effects or basis set limitations .

Q. What coordination chemistry applications exist for this compound, and how does ligand design impact metal complex stability?

- Applications : Forms stable complexes with Cu(II), Fe(III), and Ru(II), useful in catalysis (e.g., oxidation reactions) or luminescent materials. Chelation via pyridine N and thiophene S enhances metal-ligand binding .

- Stability Factors : pH-dependent protonation of the pyridine ring (pKa ~4.5) affects complex solubility. Thermoanalytical (TGA) data show decomposition above 250°C, indicating robust thermal stability .

Q. How can researchers address contradictions between computational predictions and experimental data for this compound?

- Approach :

Validate DFT geometries against crystallographic data (e.g., bond length deviations >0.05 Å suggest functional inadequacies) .

Re-examine solvent models (e.g., PCM vs. SMD) in calculations to align with experimental conditions (polar vs. nonpolar solvents) .

Use multireference methods (CASSCF) for systems with strong electron correlation (e.g., excited-state behavior) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.